1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic small molecule featuring a benzothiazole core fused with a methoxy group at the 6-position, linked to a piperazine ring, and terminated with a diphenylethanone moiety. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse pharmacological applications, particularly in anticancer and CNS-targeted therapies. The benzothiazole-piperazine scaffold is known for its bioactivity, while the diphenylethanone group may enhance lipophilicity and binding affinity to hydrophobic targets .
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-31-21-12-13-22-23(18-21)32-26(27-22)29-16-14-28(15-17-29)25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJALHHINNMOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 6-methoxybenzothiazole.
Piperazine Substitution: The 6-methoxybenzothiazole is then reacted with piperazine in the presence of a suitable base to introduce the piperazinyl group.
Ketone Formation: The final step involves the reaction of the piperazinyl-substituted benzothiazole with benzophenone under basic conditions to form the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Piperazine Ring Reactivity
The piperazine moiety is a secondary amine , enabling nucleophilic reactions:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
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Quaternization : Reaction with electrophiles (e.g., methyl iodide) to generate stable cations.
Benzo[d]thiazol-2-yl Group Reactivity
The benzo[d]thiazol-2-yl moiety participates in electrophilic aromatic substitution due to electron-donating groups (e.g., methoxy):
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Substitution : Reactions at positions activated by the methoxy group (e.g., ortho/para to sulfur).
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Coordination : Potential for metal binding via sulfur or nitrogen atoms.
Diphenylethanone Moiety Reactivity
The ketone group undergoes nucleophilic addition or enolate chemistry :
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Grignard/organometallic reactions : Addition of nucleophiles (e.g., Grignard reagents) to the carbonyl carbon.
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Oxidation/Reduction : Conversion to alkanes or alcohols under specific conditions.
Analytical Confirmation
Structural verification relies on:
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NMR spectroscopy : To confirm coupling patterns and functional group environments.
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Mass spectrometry : For molecular weight confirmation (e.g., 445.6 g/mol for similar compounds) .
Comparison with Analogous Compounds
| Compound | Structural Differences | Key Reactions |
|---|---|---|
| 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone | Chlorine substituent | Enhanced electrophilic substitution |
| 1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone | Piperidine instead of piperazine | Altered nucleophilicity |
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of benzo[d]thiazole compounds exhibit significant anti-inflammatory activity. Specifically, analogs of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies demonstrated that certain derivatives could act as effective COX-2 inhibitors with lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties. A series of piperazine derivatives, including those related to this compound, were tested for their efficacy against induced seizures in animal models. Results showed promising anticonvulsant activity, with some compounds exhibiting a high protection index, indicating their potential as therapeutic agents for epilepsy .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[d]thiazole ring followed by piperazine substitution. Recent studies have optimized these synthetic routes to enhance yield and purity .
Structure Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for developing more effective analogs. Modifications at various positions on the benzo[d]thiazole and piperazine moieties have been systematically studied to correlate structural changes with biological activity. For instance, substituents on the benzene ring can significantly influence the compound's interaction with biological targets .
Case Study: Inhibition of Protein Tyrosine Phosphatase
A notable case study involved the evaluation of related compounds as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), which is implicated in insulin signaling and diabetes. The results indicated that specific derivatives of benzo[d]thiazole exhibited potent inhibitory effects, suggesting their potential use in managing diabetes-related complications .
Case Study: Anticancer Activity
Another research study focused on the anticancer properties of compounds derived from this compound. These compounds were tested against various cancer cell lines, showing significant cytotoxic effects and inducing apoptosis in cancer cells through multiple pathways .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins. Additionally, it can bind to DNA and interfere with cell division, leading to apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzothiazole-Piperazine Derivatives
Key Observations :
- The diphenylethanone terminus distinguishes it from sulfur-linked analogs (e.g., 6a, 6b), likely increasing steric bulk and altering solubility profiles .
- Compared to 1-[4-(4-Methoxy-2-nitrophenyl)-1-piperazinyl]-2,2-diphenylethanone , the nitro group in the latter may confer higher reactivity but lower metabolic stability.
Key Observations :
- The target compound’s predicted molecular weight (~505.6 g/mol) is lower than triazole-containing analogs (e.g., 5i at 593.17 g/mol), suggesting reduced steric hindrance .
- Yields for benzothiazole-piperazine derivatives vary widely (33–88%), influenced by substituent complexity. Thioether-linked compounds (e.g., 6a, 6b) show moderate-to-high yields, while triazole derivatives require multi-step synthesis, lowering efficiency .
Pharmacological Activity
Key Observations :
- The diphenylethanone group in the target compound may mimic hydrophobic ATP-binding pockets in kinases, similar to urea derivatives (e.g., 11a) with submicromolar IC50 values .
- Methoxy substitution could enhance metabolic stability compared to fluorophenyl or chlorophenyl analogs (e.g., 11a–11o in ), which exhibit rapid clearance in vivo .
Biological Activity
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and research findings related to its activity.
The compound has a molecular formula of with a molecular weight of approximately 489.61 g/mol. Its structure features a benzo[d]thiazole moiety linked to a piperazine ring and a diphenylethanone group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O5S2 |
| Molecular Weight | 489.61 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
- Piperazine Substitution : The benzo[d]thiazole derivative is reacted with piperazine in the presence of bases like potassium carbonate.
- Diphenylethanone Formation : The final product is formed through the introduction of the diphenylethanone moiety via acylation reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer) cells. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to suppress cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The benzo[d]thiazole moiety may interact with specific receptors involved in signaling pathways related to cancer and inflammation.
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX-1 and COX-2, leading to decreased synthesis of pro-inflammatory prostaglandins.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[d]thiazole derivatives and found that those with piperazine substitutions exhibited significant cytotoxicity against multiple cancer cell lines .
- Inflammation Model : Research published in Biochemical Pharmacology demonstrated that similar compounds could significantly reduce inflammation in animal models by inhibiting COX enzymes .
- Neuroprotection Research : A recent study in Neuropharmacology indicated that derivatives containing piperazine rings showed promise in protecting neuronal cells from oxidative damage .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, and how do reaction conditions influence yield?
The synthesis typically involves coupling a benzothiazole derivative with a piperazine-containing intermediate. For example, alkylation of 1-(4-chlorophenyl)piperazine with a halogenated benzothiazole precursor (e.g., 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one) in acetonitrile under reflux with K₂CO₃ as a base has been reported . Yield optimization requires careful control of reaction time, stoichiometry, and solvent polarity. In related compounds, yields varied from 33% to 83% depending on substituents and purification methods (e.g., flash chromatography) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- ¹H/¹³C NMR : To confirm the integration of protons (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~6.5–8.0 ppm) and carbon environments.
- HRMS : For verifying molecular weight (e.g., [M + Na]⁺ peaks) and isotopic patterns .
- Melting Point Analysis : To assess purity; impurities broaden the range (e.g., 176–178°C for similar derivatives ).
Q. What in vitro biological assays are suitable for initial screening of this compound’s activity?
Antiproliferative assays using cancer cell lines (e.g., MCF-7, HeLa) are common. For benzothiazole derivatives, IC₅₀ values are determined via MTT assays . Dose-response curves and controls (e.g., cisplatin) validate activity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Substituent Modification : Vary the methoxy group position on the benzothiazole ring or replace the diphenylethanone moiety with other ketones. For example, replacing 6-methoxy with 6-chloro improved antiproliferative activity in analogous compounds .
- Piperazine Functionalization : Introduce electron-withdrawing/donating groups (e.g., 4-methylpiperazine) to modulate solubility and receptor binding .
Q. How can contradictory data in biological activity across studies be resolved?
Contradictions may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies:
Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
